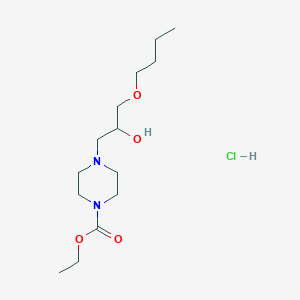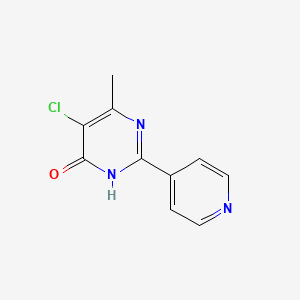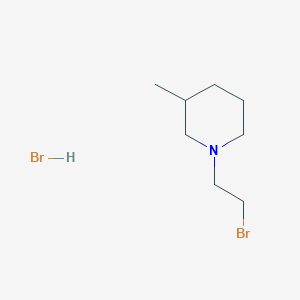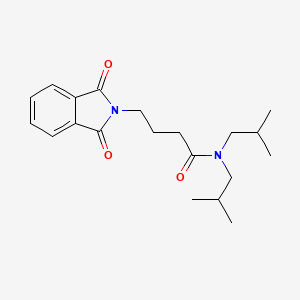
Ethyl 4-(3-butoxy-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(3-butoxy-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is a derivative of N-Boc piperazine . Piperazine and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds . These compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Synthesis Analysis
The synthesis of similar compounds involves the use of FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . The structures of these compounds are further confirmed by single crystal X-ray diffraction analysis . The molecule adopts a specific shape with the ethyl acetate moiety adopting a fully extended conformation .Molecular Structure Analysis
The molecular structure of similar compounds is characterized by X-ray diffraction studies . The crystal structure adopts a two-dimensional architecture featuring C–H…O intermolecular interactions . A detailed analysis of the intermolecular interactions and crystal packing is performed via Hirshfeld surface analysis and fingerprint plots .Chemical Reactions Analysis
The chemical reactions of similar compounds involve the formation of hydrogen bonds and adjustment of molecular physicochemical properties . The HOMO–LUMO energy gap was calculated at 5.19 eV, while this value was experimentally found at 4.26 eV from the UV–Vis absorption spectrum .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are determined using spectroscopic techniques . The geometric parameters and spectroscopic data obtained from the DFT calculations were in high agreement with the experimental results .Applications De Recherche Scientifique
Medicinal Chemistry
This compound serves as a building block in the synthesis of various bioactive molecules, particularly in the development of novel organic compounds like amides, sulphonamides, and Mannich bases . Its derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive properties . The flexibility and polar nature of the piperazine ring enhance interactions with macromolecules, making it a valuable synthetic strategy in drug discovery .
Agriculture
In the agricultural sector, the antibacterial properties of this compound’s derivatives can be harnessed to protect crops from bacterial infections . The ability to form strong intermolecular interactions suggests potential use in the development of pesticides or as a treatment to boost plant immunity against pathogens .
Material Science
The structural characteristics of Ethyl 4-(3-butoxy-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride, such as its ability to form two-dimensional zig-zag architecture and strong hydrogen bonds, could be exploited in material science for creating novel polymers with specific mechanical properties .
Environmental Science
Given its moderate antimicrobial activity, this compound could be used in environmental science to develop new methods for water treatment or bioremediation processes that require the breakdown of contaminants by microbial action .
Biochemistry
In biochemistry, the compound’s derivatives could be used to study enzyme-substrate interactions due to their capacity to form hydrogen bonds and adjust molecular physicochemical properties . This can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors.
Pharmacology
The compound’s derivatives have shown potential in pharmacology as intermediates in the synthesis of drugs with diverse biological activities . Their conformational flexibility and the presence of polar nitrogen atoms make them suitable for creating pharmacologically active molecules that can interact effectively with biological targets.
Radiopharmaceutical Research
Functionalized derivatives of this compound can be used as starting materials for the synthesis of spiro-compounds, which are important in the mild introduction of fluorine-18, a radioactive isotope used in positron emission tomography (PET) imaging .
Synthetic Organic Chemistry
The compound is used in synthetic organic chemistry for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, enhancing efficiency and sustainability in chemical synthesis processes .
Mécanisme D'action
Target of Action
It’s known that piperazine derivatives often serve as useful building blocks in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .
Mode of Action
The diverse biological activities of compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .
Biochemical Pathways
Piperazine derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The piperazine moiety is often used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule .
Result of Action
Piperazine derivatives have been found to exhibit antibacterial and antifungal activities against several microorganisms .
Action Environment
It’s known that the piperazine ring’s easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties make it an important synthetic strategy in the field of drug discovery .
Safety and Hazards
Orientations Futures
The future directions for the development of similar compounds involve the incorporation of the piperazine ring, which is considered an important synthetic strategy in the field of drug discovery . These compounds serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .
Propriétés
IUPAC Name |
ethyl 4-(3-butoxy-2-hydroxypropyl)piperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O4.ClH/c1-3-5-10-19-12-13(17)11-15-6-8-16(9-7-15)14(18)20-4-2;/h13,17H,3-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPFIODNMLWQJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(CN1CCN(CC1)C(=O)OCC)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2749691.png)
![1-(3-fluorobenzoyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2749693.png)

![6-Chloro-4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2749697.png)

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2-bromo-4-methylphenyl)acetamide](/img/structure/B2749700.png)
![1-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B2749701.png)




![2-(3,4-dimethylphenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2749710.png)